2-Methyl-1-phenylpropane-D14

Stable Isotope Labeling Quantitative LC-MS Method Validation

2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5) is a perdeuterated analog of the alkylbenzene hydrocarbon 2-methyl-1-phenylpropane (isobutylbenzene, CAS 538-93-2). The compound features the complete substitution of all 14 hydrogen atoms with the stable, heavy isotope deuterium (²H).

Molecular Formula C10H14
Molecular Weight 148.3 g/mol
CAS No. 350818-58-5
Cat. No. B1472685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylpropane-D14
CAS350818-58-5
Molecular FormulaC10H14
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=CC=C1
InChIInChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D
InChIKeyKXUHSQYYJYAXGZ-QUMROUDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5): A Perdeuterated C10H14 Internal Standard for LC-MS and GC-MS


2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5) is a perdeuterated analog of the alkylbenzene hydrocarbon 2-methyl-1-phenylpropane (isobutylbenzene, CAS 538-93-2) . The compound features the complete substitution of all 14 hydrogen atoms with the stable, heavy isotope deuterium (²H) . This isotopic labeling results in a nominal molecular mass shift of +14 Da (M.W. 148.31) relative to the unlabeled protiated form (M.W. 134.22) . It is supplied as a neat liquid stable isotope-labeled standard for analytical chemistry applications .

Why the Unlabeled Isobutylbenzene Standard Cannot Replace 2-Methyl-1-phenylpropane-D14 in Trace Quantitative Analysis


While the unlabeled compound, isobutylbenzene (CAS 538-93-2), is widely available and less expensive, its substitution for the D14 analog as an internal standard is analytically invalid for rigorous LC-MS or GC-MS quantification . The unlabeled analog is spectrally isobaric with the target analyte and co-elutes without mass distinction, offering no correction for matrix effects, ion suppression, or injection variability [1]. The intrinsic performance of a deuterated internal standard is critically dependent on specific specifications, including high isotopic enrichment, defined chemical purity, and documented storage stability—factors that directly determine the accuracy, precision, and long-term reproducibility of validated analytical methods [2].

Product-Specific Quantitative Evidence for 2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5) as an Analytical Internal Standard


Isotopic Enrichment Specification: 98 atom % D in 2-Methyl-1-phenylpropane-D14

The target compound, 2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5), is specified with an isotopic enrichment of 98 atom % D . This value is a quantitative specification for the purity of the isotopic label, measuring the percentage of hydrogen positions occupied by deuterium atoms. This meets the commonly accepted threshold for a high-quality deuterated internal standard, which requires >97 atom % D to minimize spectral interference from residual unlabeled molecules and ensure accurate quantitation of the target analyte [1].

Stable Isotope Labeling Quantitative LC-MS Method Validation

Mass Spectral Differentiation: Nominal +14 Da Shift of 2-Methyl-1-phenylpropane-D14

The perdeuteration of 2-methyl-1-phenylpropane results in a molecular formula of C₁₀D₁₄, conferring a nominal molecular weight of 148.31 g/mol . This represents a +14 Da mass shift relative to the unlabeled protiated analyte, isobutylbenzene (C₁₀H₁₄, M.W. 134.22 g/mol) [1]. This mass difference is sufficient to ensure baseline spectral separation from the analyte in low-resolution mass spectrometry platforms like single quadrupole GC-MS and LC-MS systems, while also preventing interference from naturally occurring ¹³C isotopes of the analyte (M+1, M+2) which could overlap with a less heavily deuterated analog (e.g., a D3 or D5 version) [2].

Mass Spectrometry GC-MS LC-MS Internal Standard

Procurement-Specific Quality: Defined Stability and Re-analysis Interval for 2-Methyl-1-phenylpropane-D14

The vendor's technical data for 2-Methyl-1-phenylpropane-D14 includes a specific stability statement: the compound is stable when stored at room temperature under recommended conditions, but it should be re-analyzed for chemical purity after three years before continued use . This explicit re-analysis interval provides a clear, actionable quality control metric that is often absent from the documentation of generic, unlabeled chemicals .

Chemical Stability Procurement Long-Term Storage Quality Control

Optimal Research and Industrial Applications for 2-Methyl-1-phenylpropane-D14 (CAS 350818-58-5) Based on Evidence


Quantitative Determination of Isobutylbenzene as an Impurity in Ibuprofen Active Pharmaceutical Ingredient (API)

In pharmaceutical quality control, 2-methyl-1-phenylpropane (isobutylbenzene) is a known impurity in the synthesis of the NSAID ibuprofen . The D14 analog is the preferred internal standard for developing and validating a robust, stability-indicating GC-MS or LC-MS method to quantify residual isobutylbenzene in the final ibuprofen API . The +14 Da mass shift and high isotopic enrichment specification enable accurate trace-level quantification required by pharmacopoeial standards, free from matrix interference.

Accurate Quantification in Complex Environmental Matrices

For environmental fate studies, such as monitoring the remediation of hydrocarbon-contaminated sites (e.g., fuel spills), the target analyte is often present in a complex, variable matrix that causes severe ion suppression in LC-MS. 2-Methyl-1-phenylpropane-D14 serves as the ideal internal standard to correct for these matrix effects and ensure accurate quantification of the native isobutylbenzene . Its high isotopic enrichment ensures that the internal standard signal is not compromised by naturally abundant ¹³C isotopes of the analyte, providing a clean, reliable correction factor across a wide concentration range .

Tracer Studies in Petrochemical Process Development

In the development and optimization of petrochemical processes, such as the alkylation of benzene to produce isobutylbenzene, the perdeuterated analog can be used as a mass-distinguishable tracer. The C₁₀D₁₄ label allows researchers to spike a known quantity into a reaction mixture and track its distribution, conversion, or dilution by GC-MS . This application relies directly on the quantitative mass shift and the defined purity and stability of the labeled standard, enabling accurate mass balance calculations and the determination of reaction kinetics in a way that is impossible with the unlabeled compound.

Internal Standard for Quantitative Nuclear Magnetic Resonance (qNMR)

Beyond mass spectrometry, 2-Methyl-1-phenylpropane-D14 is suitable for use as an internal standard in quantitative ¹H NMR (qNMR) . The perdeuteration effectively eliminates its proton signals, creating a 'silent' region in the ¹H NMR spectrum where the analyte's signals can be integrated without interference. This allows for the absolute quantification of non-deuterated analytes by comparing their integrated proton signals to that of a separate, calibrated internal standard, leveraging the compound's high purity and defined molecular weight .

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